molecular formula C17H27N3O3S B4507662 N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No.: B4507662
M. Wt: 353.5 g/mol
InChI Key: XHOUIDAVBCFYMD-UHFFFAOYSA-N
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Description

N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17731291 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Warfare Agent Degradation

Research on the degradation products of chemical warfare agents (CWAs) provides insights into environmental and occupational health impacts. Compounds related to N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide might be studied within the context of CWAs degradation, given the relevance of piperidine and sulfonyl functional groups in various CWAs or their degradation processes (Munro et al., 1999).

Genetic Effects of Ethylating Agents

The study of ethylating agents like ethyl methanesulfonate (EMS) and their mutagenic effects across different genetic systems highlights the significance of understanding chemical interactions at the genetic level. Given the sulfonyl group present in N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide, research into similar compounds' genotoxicity could be relevant (Sega, 1984).

Environmental Safety of Surfactants

The environmental impact of surfactants and their fate in aquatic environments is a critical area of study. Research focusing on surfactants could provide insights into the environmental behavior of related compounds, including those with sulfonyl functionalities (Cowan-Ellsberry et al., 2014).

Ethylene Inhibition in Plants

Research on 1-methylcyclopropene, an inhibitor of ethylene action in plants, showcases the potential agricultural applications of compounds that interact with ethylene receptors or synthesis pathways. Given the structural complexity of N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide, similar research could explore its or related compounds' effects on plant physiology (Blankenship & Dole, 2003).

Pharmacokinetics and Pharmacodynamics

The detailed study of drug metabolism, as in the case of disulfiram, provides a framework for understanding how compounds like N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide might be metabolized and act within biological systems. Such research aids in predicting drug interactions, efficacy, and safety profiles (Johansson, 1992).

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19-12-9-15(10-13-19)8-11-18-17(21)14-20(24(2,22)23)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUIDAVBCFYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

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